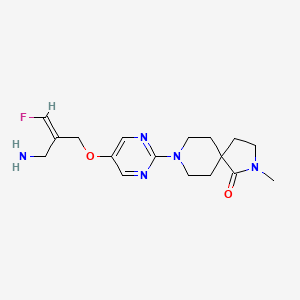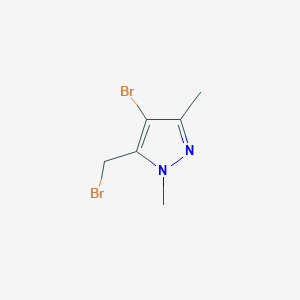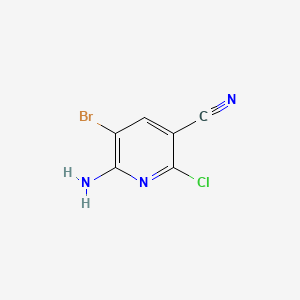
6-Amino-5-bromo-2-chloronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H3BrClN3 It is a derivative of nicotinonitrile, featuring an amino group at the 6th position, a bromine atom at the 5th position, and a chlorine atom at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives followed by amination One common method includes the bromination and chlorination of nicotinonitrile to introduce the bromine and chlorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various amino derivatives, while oxidation can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
6-Amino-5-bromo-2-chloronicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: Its unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-bromo-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and amino groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloronicotinonitrile: Lacks the amino group at the 6th position.
6-Amino-5-chloronicotinonitrile: Lacks the bromine atom at the 5th position.
6-Amino-5-bromo-2-chloropyridine: Similar structure but without the nitrile group.
Uniqueness
6-Amino-5-bromo-2-chloronicotinonitrile is unique due to the combination of halogen and amino groups on the nicotinonitrile scaffold. This combination provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
6-amino-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3(2-9)5(8)11-6(4)10/h1H,(H2,10,11) |
Clave InChI |
XFQCUGRQWLSQQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Br)N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
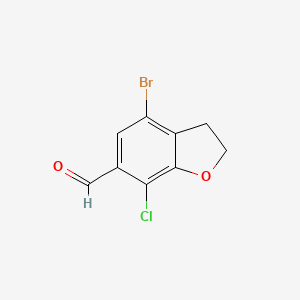
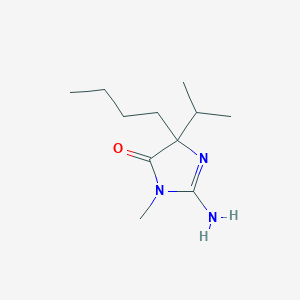
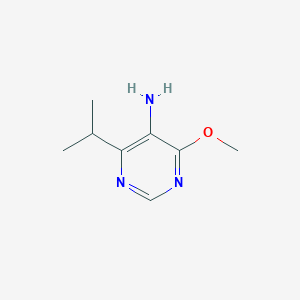
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)

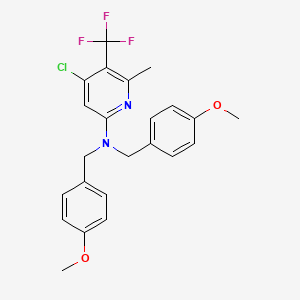

![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
